

# Characterization & Utility Guide: 2-Bromo-4-methylphenyl Diphenylacetate[1][2]

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## Compound of Interest

Compound Name: *2-Bromo-4-methylphenyl  
diphenylacetate*

Cat. No.: *B322395*

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## Executive Summary & Compound Profile

**2-Bromo-4-methylphenyl diphenylacetate** is a specialized ester intermediate used primarily in the regioselective synthesis of sterically hindered phenols and as a scaffold in medicinal chemistry.[1] It combines a reactive aryl bromide motif (suitable for Suzuki/Buchwald couplings) with a diphenylacetate group, which serves either as a robust protecting group or a substrate for the Fries Rearrangement to generate ortho-diphenylmethyl phenols.[1]

## Chemical Identity

Property	Data
CAS Number	433307-51-8
IUPAC Name	(2-Bromo-4-methylphenyl) 2,2-diphenylacetate
Molecular Formula	
Molecular Weight	381.27 g/mol
Physical State	White to off-white crystalline solid
Solubility	Soluble in DCM, CHCl <sub>3</sub> , THF, Ethyl Acetate; Insoluble in water

## Comparative Analysis: Performance & Application

In drug development, this compound is often evaluated against alternative methods for introducing bulky lipophilic groups onto a phenolic core. The table below compares the Ester-Fries Route (using this compound) versus the Direct Friedel-Crafts Alkylation route.

## Comparison: Regiocontrol in Bulky Phenol Synthesis

Feature	Method A: Ester-Fries Route (Using 2-Bromo-4-methylphenyl diphenylacetate)	Method B: Direct Alkylation (Phenol + Diphenylmethyl chloride)
Regioselectivity	High (Ortho-Selective).[1] The ester tether directs the diphenylmethyl group to the ortho position via an intramolecular mechanism.[1]	Low to Moderate. Often yields mixtures of ortho- and para-alkylated products, plus poly-alkylation.[1]
Reaction Conditions	Lewis Acid (e.g., AlCl <sub>3</sub> , TiCl <sub>4</sub> ) or Photo-Fries.[1]	Strong Acid / High Heat.[1]
Atom Economy	High (Rearrangement is 100% atom economical).[1]	Moderate (HCl byproduct).[1]
Purification	Product is often crystalline; distinct polarity change from starting material.[1]	Difficult separation of isomers (o- vs p-).
Orthogonal Reactivity	The Bromine atom remains intact, allowing subsequent cross-coupling.	Acidic conditions may cause de-bromination or migration.[1]

## Decision Framework

- Choose **2-Bromo-4-methylphenyl diphenylacetate** if: You require precise ortho-functionalization of the phenol or need to retain the bromine handle for a subsequent Suzuki coupling step.[1]
- Choose Direct Alkylation if: Regiochemistry is not critical, or if the para position is already blocked by a non-labile group.

## Experimental Protocols

## Protocol A: Synthesis of 2-Bromo-4-methylphenyl Diphenylacetate

This protocol utilizes the Schotten-Baumann conditions, optimized for high yield and purity without chromatography.[1]

Reagents:

- 2-Bromo-4-methylphenol (1.0 eq)[1][2][3]
- Diphenylacetyl chloride (1.1 eq)[1]
- Triethylamine (1.2 eq)[1]
- Dichloromethane (DCM) (anhydrous)[1]
- DMAP (0.05 eq, catalyst)

Step-by-Step Methodology:

- Preparation: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen ( ). Add 2-Bromo-4-methylphenol (10 mmol) and dry DCM (50 mL).
- Base Addition: Cool the solution to 0°C. Add Triethylamine (12 mmol) and DMAP (0.5 mmol). Stir for 10 minutes.
- Acylation: Dropwise add a solution of Diphenylacetyl chloride (11 mmol) in DCM (10 mL) over 20 minutes. The mixture may become cloudy (Et N[1]·HCl salts).
- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1] The phenol spot ( ) should disappear, replaced by the less polar ester ( ).

- Workup: Quench with saturated NH

Cl (30 mL). Separate layers. Wash the organic layer with 1M HCl (2 x 30 mL) to remove excess amine, then saturated NaHCO

(30 mL) and brine.

- Isolation: Dry over anhydrous Na

SO

, filter, and concentrate in vacuo.

- Purification: Recrystallize from Ethanol/Hexane (1:3) to yield white needles.[1]

## Protocol B: Characterization Data (Diagnostic)[1][3]

- <sup>1</sup>H NMR (400 MHz, CDCl

):

- 7.30–7.45 (m, 10H, Diphenyl aromatic protons).
- 7.35 (d, J=2.0 Hz, 1H, H-3 on phenol ring, ortho to Br).
- 7.05 (dd, J=8.2, 2.0 Hz, 1H, H-5 on phenol ring).
- 6.95 (d, J=8.2 Hz, 1H, H-6 on phenol ring).[1]
- 5.25 (s, 1H, CH-Ph  
, characteristic methine singlet).
- 2.32 (s, 3H, Ar-CH  
).[1]

- <sup>13</sup>C NMR (100 MHz, CDCl

):

- Carbonyl:

170.5 (C=O).[1]

- Methine:

57.2 (CH-Ph

).[1]

- Aromatic: Signals at ~150 (C-O), ~115 (C-Br), ~20.5 (CH

).[1]

- IR (ATR):

- 1745 cm

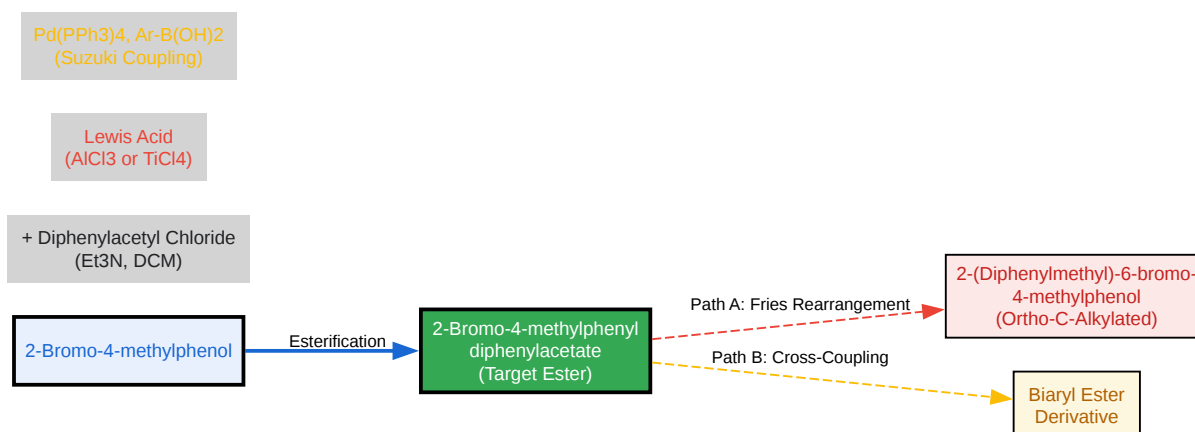
(Strong, Ester C=O stretch).[1]

- 1120 cm

(C-O stretch).[1]

## Mechanistic Visualization

The following diagram illustrates the synthesis of the ester and its subsequent divergence into two distinct pathways: the Fries Rearrangement (Path A) versus Suzuki Coupling (Path B).



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Caption: Divergent synthetic utility of **2-Bromo-4-methylphenyl diphenylacetate**. Path A yields sterically hindered phenols; Path B utilizes the bromine handle for scaffold extension.[1]

## Troubleshooting & Critical Parameters

### Stability & Storage[1]

- **Hydrolysis Risk:** While diphenylacetates are more stable than simple acetates, they are susceptible to base-catalyzed hydrolysis.[1] Store under inert atmosphere if possible, though solid samples are stable in air at room temperature for months.
- **Light Sensitivity:** The C-Br bond can be photolabile.[1] Store in amber vials to prevent gradual discoloration (debromination).

### Common Synthetic Pitfalls[1]

- **Incomplete Conversion:** Steric hindrance from the ortho-bromo group can slow down esterification.[1]
  - **Solution:** Use DMAP as a nucleophilic catalyst; do not rely solely on Pyridine/EtN.[1]
- **Product Oiling:** The product may initially isolate as a viscous oil.[1]
  - **Solution:** Triturate with cold Hexane or Pentane to induce crystallization.[1] The diphenyl group facilitates  
-stacking in the solid state.[1]

## References

- **Synthesis of Phenolic Esters:** Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Schotten-Baumann protocols).[1]
- **Fries Rearrangement Mechanisms:** Martin, R. "The Fries Rearrangement." Organic Preparations and Procedures International, 1992, 24(4), 369-435. [Link](#)[1]

- Characterization of 2-Bromo-4-methylphenol (Precursor): Beilstein Journal of Organic Chemistry, Supplementary Information.[1] [Link](#)
- Diphenylacetate Protecting Groups: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis, 4th Ed. Wiley-Interscience, 2006.[1]

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## Sources

- [1. 2-Bromo-4'-methylacetophenone | SIELC Technologies \[sielc.com\]](#)
- [2. ARONIS - collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto stock \[anilines.net\]](#)
- [3. 2-Bromo-4'-methylacetophenone | C9H9BrO | CID 69272 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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